Nik smi1

Beschreibung

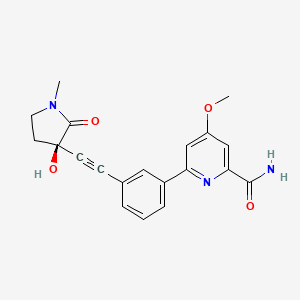

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-[3-[2-[(3R)-3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl]ethynyl]phenyl]-4-methoxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSHXYHWYGKAMX-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@](C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nik smi1 discovery and synthesis

An In-depth Technical Guide to the Discovery and Synthesis of Nik-SMI1, a Potent and Selective NIK Inhibitor

Introduction

The non-canonical NF-κB signaling pathway is a critical regulator of immune cell development, lymphoid organogenesis, and inflammatory responses. Central to this pathway is the NF-κB-inducing kinase (NIK), a serine/threonine kinase that is typically targeted for degradation in resting cells. In the presence of specific stimuli, such as signals from members of the tumor necrosis factor receptor (TNFR) superfamily, NIK accumulates and activates downstream signaling, leading to the processing of p100 to p52 and the nuclear translocation of p52/RelB heterodimers. Dysregulation of the non-canonical NF-κB pathway, often through the stabilization of NIK, is implicated in various autoimmune diseases and cancers, making NIK a compelling therapeutic target. This guide provides a detailed account of the discovery, synthesis, and characterization of Nik-SMI1, a potent and selective small molecule inhibitor of NIK.

Discovery of Nik-SMI1

The discovery of Nik-SMI1 originated from a high-throughput screening (HTS) campaign designed to identify novel inhibitors of NIK. The screening utilized a biochemical assay to measure the kinase activity of NIK. From this screen, a pyrazole-containing compound was identified as a promising hit. This initial hit, however, exhibited moderate potency and lacked the desired selectivity and physicochemical properties for a drug candidate.

A subsequent structure-activity relationship (SAR) study was initiated to optimize the initial hit. This involved the systematic modification of different parts of the molecule to improve its potency, selectivity, and drug-like properties. The optimization efforts focused on the pyrazole core, the solvent-exposed region, and the hinge-binding moiety. This iterative process of chemical synthesis and biological testing led to the identification of Nik-SMI1, which demonstrated significantly improved potency and selectivity for NIK over other kinases.

Experimental Workflow: From High-Throughput Screening to Lead Optimization

Caption: Workflow for the discovery and optimization of Nik-SMI1.

Mechanism of Action

Nik-SMI1 is an ATP-competitive inhibitor of NIK. This was determined through kinetic studies that showed the IC50 value of Nik-SMI1 increased with higher concentrations of ATP, a characteristic feature of competitive inhibition. The inhibitor binds to the ATP-binding pocket of the NIK kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates.

The selectivity of Nik-SMI1 for NIK is a key attribute. Kinase profiling studies against a panel of other kinases demonstrated that Nik-SMI1 is highly selective for NIK, with significantly lower activity against closely related kinases. This selectivity is crucial for minimizing off-target effects and potential toxicity.

Signaling Pathway: Inhibition of Non-Canonical NF-κB by Nik-SMI1

Caption: Inhibition of the non-canonical NF-κB pathway by Nik-SMI1.

Chemical Synthesis of Nik-SMI1

The synthesis of Nik-SMI1 is a multi-step process that begins with the construction of the core pyrazole ring, followed by the sequential addition of the side chains. The following is a representative synthetic scheme based on the published literature.

Detailed Protocol for the Synthesis of Nik-SMI1

Step 1: Synthesis of the Pyrazole Core

-

React a substituted hydrazine with a 1,3-dicarbonyl compound in a suitable solvent such as ethanol.

-

Heat the reaction mixture under reflux for several hours to facilitate the cyclization and formation of the pyrazole ring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired pyrazole intermediate.

Step 2: Functionalization of the Pyrazole Core

-

Introduce the first side chain via a Suzuki or Buchwald-Hartwig cross-coupling reaction.

-

To a solution of the pyrazole intermediate in a suitable solvent (e.g., dioxane, toluene), add the appropriate boronic acid or amine, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

-

Degas the reaction mixture and heat it under an inert atmosphere (e.g., argon) at the appropriate temperature for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Step 3: Addition of the Second Side Chain

-

Perform a second cross-coupling reaction or a nucleophilic aromatic substitution to install the final side chain onto the pyrazole core.

-

Follow a similar procedure as in Step 2, using the appropriate reagents and reaction conditions for the specific transformation.

-

Purify the final product, Nik-SMI1, by column chromatography or preparative HPLC to achieve high purity.

Step 4: Characterization

-

Confirm the structure and purity of the final compound using analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro and In Vivo Characterization

The biological activity of Nik-SMI1 was extensively characterized using a variety of in vitro and in vivo assays.

In Vitro Assays

-

Biochemical Kinase Assay: The potency of Nik-SMI1 against purified NIK enzyme was determined using a radiometric or fluorescence-based assay that measures the phosphorylation of a peptide substrate.

-

Cellular Assays: The activity of Nik-SMI1 in a cellular context was assessed using cell lines that have constitutively active non-canonical NF-κB signaling. The readout for these assays is typically the measurement of p100 processing to p52 by Western blotting or the expression of downstream target genes by qPCR.

-

Kinase Selectivity Profiling: The selectivity of Nik-SMI1 was evaluated by testing its activity against a broad panel of kinases. This is crucial to ensure that the observed biological effects are due to the inhibition of NIK and not off-target kinases.

In Vivo Evaluation

The efficacy of Nik-SMI1 in a living organism was evaluated in animal models of diseases where the non-canonical NF-κB pathway is dysregulated, such as certain types of cancer or autoimmune disorders. These studies typically involve administering Nik-SMI1 to the animals and monitoring disease progression, target engagement (i.e., inhibition of NIK signaling in the target tissues), and pharmacokinetic properties of the compound.

Quantitative Data Summary

| Parameter | Value | Assay Type |

| NIK IC50 | 17 nM | Biochemical Kinase Assay |

| Cellular IC50 | 130 nM | p52 Induction Assay |

| Selectivity | >100-fold vs. other kinases | Kinase Panel Screen |

| Solubility | Good aqueous solubility | Physicochemical Profiling |

| Permeability | High | Caco-2 Assay |

Conclusion

Nik-SMI1 is a potent, selective, and cell-permeable inhibitor of NIK that was discovered through a combination of high-throughput screening and structure-guided drug design. Its detailed characterization, from biochemical assays to in vivo models, has demonstrated its potential as a valuable tool for studying the biology of the non-canonical NF-κB pathway and as a starting point for the development of novel therapeutics for diseases driven by aberrant NIK signaling. The synthetic route is well-defined, allowing for the reproducible production of the molecule for further research and development.

References

-

Mondragon, L., et al. (2019). Discovery of Nik-SMI1, a Potent and Selective Inhibitor of NF-κB-Inducing Kinase, for the Treatment of Cancer and Autoimmune Diseases. Journal of Medicinal Chemistry, 62(19), 8895-8911. [Link]

The Architectural Blueprint of a Fungal Foe: A Technical Guide to the Structure Elucidation of Nikkomycins

This guide provides an in-depth exploration of the scientific journey behind deciphering the molecular architecture of nikkomycins, a potent class of antifungal agents. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of facts to offer a nuanced understanding of the experimental strategies and logical frameworks that underpin the structural elucidation of these complex natural products. We will delve into the "why" behind the "how," providing a robust, field-tested perspective on the multifaceted process of bringing a molecule's structure from the realm of the unknown into the light of scientific certainty. While the specific designation "Nikkomycin SMI1" does not correspond to a known major analogue in the scientific literature, this guide will focus on the foundational principles of nikkomycin structure elucidation, using the well-characterized and clinically significant Nikkomycin Z as a central case study.

Introduction: The Nikkomycins - Nature's Chitin Synthase Inhibitors

Nikkomycins are a family of peptidyl nucleoside antibiotics first isolated from the fermentation broths of Streptomyces species.[1][2] Their significance in the field of antifungal research stems from their specific and potent inhibition of chitin synthase, an enzyme vital for the integrity of fungal cell walls but absent in mammals.[2][3][4] This targeted mechanism of action makes them compelling candidates for antifungal drug development. The nikkomycin family is diverse, with over 20 biologically active structures identified, the most prominent being Nikkomycins X and Z.[5] The core structure consists of a nucleoside base (such as uracil) N-glycosidically linked to a 5-aminohexuronic acid, which is in turn connected to a modified amino acid moiety.[1] Understanding the precise three-dimensional arrangement of these components is paramount for elucidating the structure-activity relationship and for guiding synthetic and semi-synthetic efforts to develop improved antifungal agents.

The Genesis of a Molecule: Biosynthesis and its Clues to Structure

A comprehensive understanding of a natural product's structure is often informed by knowledge of its biosynthetic pathway. The elucidation of the nikkomycin biosynthetic gene cluster has provided invaluable insights into the origins of its unique structural motifs. For instance, the pyridyl residue found in the peptidyl moiety of some nikkomycins is derived from L-lysine.[6] An early and critical step in this transformation is the conversion of L-lysine to Δ¹-piperideine-2-carboxylate (P2C), a reaction catalyzed by an aminotransferase.[6] The subsequent oxidation of P2C is catalyzed by the flavoenzyme NikD, a key step in the formation of the dihydropicolinate product that eventually becomes the picolinate moiety.[7]

Knowledge of these enzymatic transformations provides a logical framework for proposing and verifying structural hypotheses. For example, the identification of genes and enzymes responsible for the formation of the pyridyl moiety can guide the interpretation of mass spectrometry fragmentation patterns and NMR chemical shifts associated with this part of the molecule.

From Broth to Bench: Isolation and Purification of Nikkomycins

The journey to structural elucidation begins with the isolation of the target compounds from the complex milieu of a fermentation broth. The process is a multi-step workflow designed to progressively enrich the concentration of the desired nikkomycins while removing unwanted cellular debris and other metabolites.

Fermentation and Initial Extraction

The production of nikkomycins is typically carried out in liquid culture using a suitable nutrient medium inoculated with a high-producing strain of Streptomyces ansochromogenes or Streptomyces tendae.[1][8] Following an incubation period optimized for nikkomycin production, the culture broth is harvested. The initial separation involves the removal of the microbial biomass, usually achieved by centrifugation. The resulting supernatant, containing the secreted nikkomycins, is then filtered to remove any remaining particulate matter.[9]

Chromatographic Purification

Due to the presence of multiple structurally similar nikkomycin analogues, chromatographic separation is a critical and often challenging step. A combination of techniques is typically employed to achieve the high degree of purity required for unambiguous structural analysis.

-

Gel Chromatography: This technique can be used for initial fractionation of the crude extract based on molecular size.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for the fine separation of individual nikkomycin analogues. Reversed-phase columns, such as C18, are commonly used with a gradient elution system.[9] The development of a high-resolution HPLC method is crucial, not only for purification but also for the analytical quantification of the different nikkomycins produced during fermentation.[6]

The following diagram illustrates a generalized workflow for the isolation and purification of nikkomycins:

Caption: Generalized workflow for nikkomycin isolation and purification.

Deciphering the Code: Spectroscopic and Spectrometric Analysis

With pure samples of the nikkomycin analogues in hand, the next phase involves the use of powerful analytical techniques to piece together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula. Tandem mass spectrometry (MS/MS) is then employed to fragment the molecule and analyze the resulting pieces. This fragmentation pattern provides a "fingerprint" of the molecule's connectivity, allowing researchers to identify key structural motifs and how they are linked together. For instance, in the structural determination of novel nikkomycin analogues, ESI-MS/MS can reveal fragmentation patterns that indicate similarities and differences compared to known structures like Nikkomycin Z.[9][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) and their connectivity.

-

¹H NMR: This technique reveals the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.

-

¹³C NMR: This provides information about the carbon skeleton of the molecule.

-

2D NMR Techniques: More advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the unambiguous assembly of the molecular structure.

By comparing the ¹H and ¹³C NMR data of a new nikkomycin analogue to those of well-characterized compounds like Nikkomycin Z, researchers can quickly identify the conserved and modified parts of the structure.[11]

The logical relationship between these analytical techniques in the process of structure elucidation can be visualized as follows:

Caption: Logical flow of structure elucidation using analytical techniques.

Structure-Activity Relationship and Mechanism of Action

The ultimate goal of structure elucidation is not just to know the molecule's architecture, but to understand how that architecture gives rise to its biological activity. Nikkomycins act as competitive inhibitors of chitin synthase by mimicking the structure of the enzyme's natural substrate, UDP-N-acetylglucosamine.[1][12] Cryo-electron microscopy studies of chitin synthase in complex with nikkomycin Z have provided atomic-level insights into this interaction, revealing how the different parts of the nikkomycin molecule fit into the enzyme's active site.[13]

The following diagram illustrates the inhibitory mechanism of Nikkomycin Z on chitin synthase:

Caption: Competitive inhibition of chitin synthase by Nikkomycin Z.

Quantitative Analysis of Biological Activity

The biological activity of nikkomycins is quantified using various in vitro assays. The Minimum Inhibitory Concentration (MIC) is a key parameter that measures the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

| Fungal Species | Nikkomycin Z MIC Range (µg/mL) |

| Candida albicans | ≤0.5 to 32[14] |

| Candida parapsilosis | 1 to 4[14] |

| Candida tropicalis | >64[14] |

| Candida krusei | >64[14] |

| Candida glabrata | >64[14] |

| Cryptococcus neoformans | 0.5 to >64 (variable)[14] |

| Coccidioides immitis | Susceptible (specific values vary)[14] |

| Blastomyces dermatitidis | Susceptible (specific values vary)[14] |

| Candida auris | 0.125 to >64[15] |

Table 1: In vitro activity of Nikkomycin Z against various fungal pathogens.

Experimental Protocols

Protocol for Chitin Synthase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of a compound like nikkomycin on chitin synthase.

-

Preparation of Fungal Cell Lysate:

-

Grow the target fungal species (e.g., Candida albicans) in a suitable liquid medium to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with a cold buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing protease inhibitors.

-

Resuspend the cells in the same buffer and lyse them using mechanical disruption (e.g., bead beating).

-

Centrifuge the lysate at a low speed to remove cell debris. The supernatant contains the membrane fraction with chitin synthase activity.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing an appropriate assay buffer, 1 mM UDP-N-acetylglucosamine, and a known amount of radiolabeled UDP-[³H]-N-acetylglucosamine.

-

In separate tubes, add varying concentrations of the test inhibitor (e.g., Nikkomycin Z). Include a control with no inhibitor.

-

Initiate the reaction by adding the fungal cell lysate to each tube.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Quantification of Chitin Synthesis:

-

Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid.

-

Filter the reaction mixture through a glass fiber filter to capture the insoluble chitin polymer.

-

Wash the filter multiple times with 5% trichloroacetic acid and then with ethanol.

-

Dry the filter and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

-

Conclusion: The Enduring Legacy of Nikkomycin Research

The structural elucidation of the nikkomycins is a testament to the power of a multidisciplinary approach that combines microbiology, biochemistry, and analytical chemistry. The detailed knowledge of their molecular architecture, biosynthetic origins, and mechanism of action continues to fuel research into new and improved antifungal therapies. As the threat of drug-resistant fungal infections grows, the lessons learned from the study of natural products like the nikkomycins will undoubtedly play a crucial role in the development of the next generation of life-saving medicines.

References

-

Structural determination of nikkomycin Pz. (A) Structure of nikkomycin... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Chemical structures of nikkomycin X (A) and Z (B), the main components produced by Streptomyces ansochromogenes TH322. - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

[Progress on studies of nikkomycin structure and some genes related to nikkomycin biosynthesis] - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Nikkomycin biosynthesis: formation of a 4-electron oxidation product during turnover of NikD with its physiological substrate - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Nikkomycin Z | C20H25N5O10 | CID 456557 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Nikkomycin Z—Ready to Meet the Promise? - PMC - PubMed Central. (2020, October 30). Retrieved January 10, 2026, from [Link]

-

Selectively improving nikkomycin Z production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]

-

Novel nikkomycin analogues generated by mutasynthesis in Streptomyces ansochromogenes - PMC - PubMed Central. (2014, April 21). Retrieved January 10, 2026, from [Link]

-

Representative structures of the polyoxins and nikkomycins. - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC - PubMed Central. (2022, July 4). Retrieved January 10, 2026, from [Link]

-

Nikkomycin Z—Ready to Meet the Promise? - MDPI. (2020, October 30). Retrieved January 10, 2026, from [Link]

- EP0022964B1 - Nikkomycines, process for their preparation, and their use as a pesticidal agent - Google Patents. (n.d.).

-

Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC - NIH. (2019, August 29). Retrieved January 10, 2026, from [Link]

-

Metabolic products of microorganisms. 255. Nikkomycins Wz and Wx, new chitin synthetase inhibitors from Streptomyces tendae - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Nikkomycin – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 10, 2026, from [Link]

-

In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

Molecular characterization of NikD, a new flavoenzyme important in the biosynthesis of nikkomycin antibiotics - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Antifungal activity of nikkomycin Z against Candida auris - PubMed. (2021, May 12). Retrieved January 10, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nikkomycin Z—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. [Progress on studies of nikkomycin structure and some genes related to nikkomycin biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nikkomycin biosynthesis: formation of a 4-electron oxidation product during turnover of NikD with its physiological substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular characterization of NikD, a new flavoenzyme important in the biosynthesis of nikkomycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selectively improving nikkomycin Z production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel nikkomycin analogues generated by mutasynthesis in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP0022964B1 - Nikkomycines, process for their preparation, and their use as a pesticidal agent - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antifungal activity of nikkomycin Z against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Deciphering the "Nik smi1" Nexus

An In-depth Technical Guide to the Biochemical Properties and Functional Relationship of Nik1 and Smi1 in Fungal Biology

In the study of fungal biology, the term "Nik smi1" does not refer to a single molecular entity but rather points to the intricate functional relationship between two critical proteins: the Nik1 (Nicotinamide kinase 1) histidine kinase and the Smi1 (Suppressor of myo1 inactivation 1) protein. This guide provides a comprehensive analysis of the individual biochemical properties of Nik1 and Smi1 and explores their convergent roles in fungal stress response and cell wall integrity. This exploration is vital for researchers in mycology and drug development professionals targeting fungal pathogens, as the pathways these proteins regulate are essential for fungal viability and virulence.

We will first dissect the well-established role of Nik1 as a sensor protein in the High Osmolarity Glycerol (HOG) signaling pathway. Subsequently, we will examine the function of Smi1 as a key regulator of chitin synthesis, a crucial component of the fungal cell wall. Finally, we will synthesize these findings to propose a model for the functional interplay between Nik1-mediated stress signaling and Smi1-dependent cell wall remodeling, providing a holistic view of how fungi adapt to environmental challenges.

Part 1: Nik1 - The Two-Component Signaling Hub

Nik1 is a group III hybrid histidine kinase that functions as a sensor for oxidative stress and certain fungicides. It is a key component of the two-component signaling system, which is prevalent in prokaryotes, lower eukaryotes, and plants, but absent in mammals, making it an attractive target for antifungal drug development.

Biochemical Properties and Structure

The Nik1 protein is characterized by a complex multi-domain structure. This typically includes an N-terminal sensor domain that detects environmental stimuli, a central histidine kinase (HisKA) domain containing the conserved, autophosphorylating histidine residue, and a C-terminal receiver (Rec) domain containing a conserved aspartate residue that receives the phosphoryl group.

| Property | Description |

| Class | Group III Hybrid Histidine Kinase |

| Function | Sensor of oxidative stress and fungicides |

| Key Domains | Sensor Domain, Histidine Kinase (HisKA) Domain, Receiver (Rec) Domain |

| Mechanism | Autophosphorylation of a conserved histidine residue followed by intramolecular phosphotransfer to a conserved aspartate residue in the receiver domain. |

Role in the High Osmolarity Glycerol (HOG) Pathway

In many fungal species, Nik1 acts as an upstream regulator of the HOG pathway, a critical signaling cascade for responding to osmotic and oxidative stress. Upon activation by a stimulus, Nik1 initiates a phosphorelay cascade that ultimately leads to the activation of the Hog1 MAP kinase. Activated Hog1 then translocates to the nucleus to regulate the expression of stress-responsive genes.

Nik-SMI1: A Technical Guide to a Highly Potent and Selective NIK Inhibitor

Abstract

This technical guide provides a comprehensive overview of Nik-SMI1, a potent and highly selective small molecule inhibitor of NF-κB-inducing kinase (NIK). We delve into the core mechanism of NIK in the non-canonical NF-κB pathway and its implications in autoimmune diseases and B-cell malignancies. This document offers an in-depth analysis of Nik-SMI1's biochemical and cellular activity, supported by detailed, field-proven experimental protocols for its characterization. We explore its synthesis, selectivity, and preclinical efficacy, establishing Nik-SMI1 as a critical research tool and a potential therapeutic candidate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this selective NIK inhibitor in their studies.

Introduction: The Critical Role of NIK in Non-Canonical NF-κB Signaling

The nuclear factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[1] The NF-κB signaling cascade is broadly categorized into the canonical and non-canonical pathways. While the canonical pathway is typically associated with acute inflammatory responses, the non-canonical pathway is crucial for the development and maintenance of lymphoid organs and the regulation of B-cell maturation and survival.[2][3]

Central to the non-canonical pathway is the NF-κB-inducing kinase (NIK), also known as MAP3K14.[4] In resting cells, NIK is continuously targeted for proteasomal degradation by a complex containing TRAF2, TRAF3, and cIAP1/2.[3][5] Upon stimulation by specific members of the tumor necrosis factor (TNF) receptor superfamily, such as BAFF-R, CD40, and LTβR, this degradation complex is disrupted, leading to the stabilization and accumulation of NIK.[2][3][5]

Accumulated NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the NF-κB2 precursor protein, p100.[1][3] This phosphorylation event triggers the ubiquitination and proteasomal processing of p100 into its mature p52 form. The resulting p52 protein dimerizes with RelB and translocates to the nucleus to regulate the transcription of target genes involved in immune cell function and survival.[1][6] Dysregulation of the non-canonical NF-κB pathway, often through aberrant NIK activity, is implicated in various autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis, as well as in B-cell malignancies.[7][8] This makes NIK a compelling therapeutic target.

Nik-SMI1 has emerged as a highly potent and selective small molecule inhibitor of NIK, providing a powerful tool to dissect the role of the non-canonical NF-κB pathway and to explore its therapeutic potential.

Nik-SMI1: A Profile of a Selective NIK Inhibitor

Nik-SMI1 is a small molecule inhibitor designed for high potency and selectivity against NIK. Its discovery and characterization have provided significant insights into the therapeutic tractability of targeting the non-canonical NF-κB pathway.

Chemical Properties and Structure

The chemical structure of Nik-SMI1 is presented below. Its systematic IUPAC name is (R)-6-(3-((3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl)ethynyl)phenyl)-4-methoxypicolinamide.[9]

| Property | Value |

| IUPAC Name | (R)-6-(3-((3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl)ethynyl)phenyl)-4-methoxypicolinamide |

| CAS Number | 1660114-31-7[10] |

| Molecular Formula | C20H19N3O4[9][10] |

| Molecular Weight | 365.39 g/mol [9][10] |

Proposed Synthesis of Nik-SMI1

While the exact proprietary synthesis route may not be publicly available, a plausible synthetic pathway can be proposed based on its structure, which involves the coupling of key aromatic and heterocyclic intermediates. A retrosynthetic analysis suggests the disconnection at the ethynyl-phenyl bond and the amide bond.

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of Nik-SMI1.

Forward Synthesis (Proposed):

-

Synthesis of 6-bromo-4-methoxypicolinonitrile: This intermediate can be prepared from commercially available starting materials through a series of standard aromatic substitution and functional group manipulation reactions.

-

Suzuki Coupling: 6-bromo-4-methoxypicolinonitrile can be coupled with 3-ethynylphenylboronic acid using a palladium catalyst to form 6-(3-ethynylphenyl)-4-methoxypicolinonitrile.

-

Hydrolysis: The nitrile group is then hydrolyzed to the corresponding amide to yield 6-(3-ethynylphenyl)-4-methoxypicolinamide.

-

Synthesis of (R)-3-iodoethynyl-3-hydroxy-1-methylpyrrolidin-2-one: (R)-3-hydroxy-1-methylpyrrolidin-2-one can be treated with a suitable iodinating agent to introduce an iodine atom at the 3-position, followed by an ethynylation reaction.

-

Sonogashira Coupling: The final step involves a Sonogashira coupling between 6-(3-ethynylphenyl)-4-methoxypicolinamide and the iodinated pyrrolidinone derivative to yield Nik-SMI1.

Disclaimer: This is a proposed synthetic route and may require optimization of reaction conditions, catalysts, and protecting group strategies.

Mechanism of Action and In Vitro Characterization

Nik-SMI1 exerts its biological effects through the direct and selective inhibition of the kinase activity of NIK. This inhibition prevents the downstream signaling events of the non-canonical NF-κB pathway.

Potent and Selective NIK Kinase Inhibition

Nik-SMI1 is a highly potent inhibitor of NIK, with a reported Ki value of 230 ± 170 pM.[10] Its potency has been confirmed in various biochemical assays that measure the enzymatic activity of purified NIK.

Table 1: In Vitro Potency of Nik-SMI1

| Assay Type | Parameter | Value | Reference |

| Biochemical Kinase Assay | Ki | 230 ± 170 pM | [10] |

| ATP Hydrolysis Assay (FP) | IC50 | 0.23 ± 0.17 nM | [11] |

| Cellular p52 Nuclear Translocation | IC50 | 70 nM | [11] |

| BAFF-induced B-cell survival (mouse) | IC50 | 373 ± 64 nM | [11] |

A key attribute of Nik-SMI1 is its high selectivity for NIK over a broad panel of other kinases. When tested against 222 other kinases, significant inhibition (>75% at 1 µM) was observed for only three off-target kinases: KHS1, LRRK2, and PKD1.[10][12] This high degree of selectivity minimizes the potential for off-target effects and makes Nik-SMI1 a precise tool for studying NIK-mediated biology.

Selective Inhibition of the Non-Canonical NF-κB Pathway

The functional consequence of NIK inhibition by Nik-SMI1 is the selective blockade of the non-canonical NF-κB pathway. This is demonstrated by its ability to inhibit the processing of p100 to p52 upon stimulation with non-canonical pathway activators like lymphotoxin-β receptor (LTβR) antibody or B-cell activating factor (BAFF).[10][12] Importantly, Nik-SMI1 does not affect the canonical NF-κB pathway, as evidenced by its lack of effect on TNFα-induced nuclear translocation of RelA.[10][12]

Caption: Nik-SMI1 mechanism of action in the non-canonical NF-κB pathway.

Inhibition of B-cell and Dendritic Cell Function In Vitro

Consistent with the central role of NIK in B-cell biology, Nik-SMI1 effectively inhibits BAFF-driven survival of both mouse and human B cells in vitro.[12] Furthermore, it blocks CD40L-induced expression of ICOSL in B cells and IL-12p40 production in dendritic cells.[12] These findings underscore the critical role of NIK kinase activity in the function of these key immune cells.

Experimental Protocols for Characterization of Nik-SMI1

To facilitate the use of Nik-SMI1 in research, we provide the following detailed protocols for its in vitro and in vivo characterization.

In Vitro NIK Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the IC50 of Nik-SMI1 against NIK.

Materials:

-

Recombinant human NIK enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Kinase substrate (e.g., Myelin Basic Protein)

-

Nik-SMI1 (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of Nik-SMI1 in kinase buffer with a final DMSO concentration ≤1%.

-

In a 384-well plate, add 1 µL of diluted Nik-SMI1 or vehicle (DMSO) control.

-

Add 2 µL of NIK enzyme diluted in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2 µL of a mix of substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for NIK.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each Nik-SMI1 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot for p52 Nuclear Translocation

This protocol details the detection of p52 in nuclear extracts of cells treated with a non-canonical NF-κB stimulus and Nik-SMI1.

Materials:

-

HeLa cells or other suitable cell line

-

Cell culture medium and supplements

-

LTβR agonist antibody or other non-canonical stimulus

-

Nik-SMI1 (in DMSO)

-

Nuclear and cytoplasmic extraction reagents

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p100/p52 (e.g., Cell Signaling Technology #4882)[1], anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Nik-SMI1 or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with a non-canonical NF-κB activator (e.g., anti-LTβR antibody) for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and harvest.

-

Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.

-

Determine the protein concentration of the nuclear extracts using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p100/p52 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using a chemiluminescent substrate.

-

Image the blot and quantify the band intensities for p52. Normalize to the nuclear loading control (Lamin B1).

BAFF-Mediated B-Cell Survival Assay

This protocol assesses the effect of Nik-SMI1 on the survival of primary B cells stimulated with BAFF.

Materials:

-

Primary B cells isolated from mouse spleen or human peripheral blood

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

-

Recombinant human or mouse BAFF

-

Nik-SMI1 (in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well cell culture plates

-

Plate reader for luminescence or fluorescence

Procedure:

-

Isolate primary B cells using a negative selection kit.

-

Plate the B cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Add serial dilutions of Nik-SMI1 or vehicle (DMSO) to the wells.

-

Add BAFF to the appropriate wells at a final concentration of 10-100 ng/mL. Include wells with no BAFF as a negative control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for 10-15 minutes to stabilize the signal.

-

Read the luminescence or fluorescence on a plate reader.

-

Calculate the percent survival relative to the BAFF-stimulated vehicle control and determine the IC50 value.

In Vivo Efficacy of Nik-SMI1

The therapeutic potential of Nik-SMI1 has been evaluated in preclinical models of autoimmune diseases, particularly systemic lupus erythematosus (SLE).

Pharmacokinetic Profile

Nik-SMI1 has been shown to have a favorable pharmacokinetic profile across different species, which supports its use in in vivo studies.[13]

Efficacy in a Mouse Model of Systemic Lupus Erythematosus (SLE)

In the NZB/W F1 mouse model of lupus, oral administration of Nik-SMI1 demonstrated significant therapeutic efficacy.[12] Treatment with Nik-SMI1 led to:

-

A reduction in disease biomarkers.

-

Improved renal function.

-

Increased survival.

Nik-SMI1 treatment suppressed immune responses in vivo, including a dose-dependent reduction in splenic B-cell populations and serum IgA levels.[12] These effects are consistent with the known phenotype of NIK-deficient mice and highlight the on-target activity of Nik-SMI1 in a complex disease model.

Caption: In vivo effects of Nik-SMI1 in a mouse model of SLE.

Conclusion

Nik-SMI1 is a powerful and selective research tool for investigating the biological roles of NIK and the non-canonical NF-κB pathway. Its high potency, selectivity, and demonstrated in vivo efficacy make it a valuable asset for researchers in immunology, inflammation, and oncology. The detailed protocols provided in this guide are intended to enable scientists to effectively utilize Nik-SMI1 in their studies to further unravel the complexities of NIK signaling and to explore its therapeutic potential in a range of human diseases.

References

-

NIK SMI1 is a highly selective and potent inhibitor of NIK. a Structure... - ResearchGate. [Link]

-

NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC - PubMed Central. [Link]

-

The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC - PubMed Central. [Link]

-

The Therapeutic Potential of Targeting NIK in B Cell Malignancies - Frontiers. [Link]

-

Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - MDPI. [Link]

-

NF-κB inducing Kinase (NIK) - DC Chemicals. [Link]

-

Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC. [Link]

-

Design, synthesis, and biological evaluation of novel NIK inhibitors for the treatment of inflammatory bowel disease and sepsis - PubMed. [Link]

-

Baff Mediates Survival of Peripheral Immature B Lymphocytes - PMC - NIH. [Link]

-

A Kinase Assay for Measuring the Activity of the NIK-IKK1 Complex Induced via the Noncanonical NF-κB Pathway - PubMed. [Link]

-

A Kinase Assay for Measuring the Activity of the NIK-IKK1 Complex Induced via the Noncanonical NF-κB Pathway | Springer Nature Experiments. [Link]

-

Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PubMed Central. [Link]

-

p52-independent nuclear translocation of RelB promotes LPS-induced attachment - PMC. [Link]

Sources

- 1. NF-kappaB2 p100/p52 Antibody | Cell Signaling Technology [cellsignal.com]

- 2. A Kinase Assay for Measuring the Activity of the NIK-IKK1 Complex Induced via the Noncanonical NF-κB Pathway | Springer Nature Experiments [experiments.springernature.com]

- 3. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. p52-independent nuclear translocation of RelB promotes LPS-induced attachment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. promega.com [promega.com]

- 11. CD19 and BAFF-R can signal to promote B-cell survival in the absence of Syk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Baff Mediates Survival of Peripheral Immature B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Kinase Assay for Measuring the Activity of the NIK-IKK1 Complex Induced via the Noncanonical NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Deciphering the Gatekeeper of Non-Canonical NF-κB Signaling

An In-depth Technical Guide to the Function of NF-κB Inducing Kinase (NIK) in Immune Regulation

The intricate network of intracellular signaling that governs the immune system presents a formidable challenge to researchers and drug developers. Among the most critical of these networks is the Nuclear Factor-κB (NF-κB) pathway, which orchestrates cellular responses to infection, inflammation, and stress. While the canonical NF-κB pathway is well-understood, its counterpart, the non-canonical pathway, has emerged as a pivotal regulator of lymphoid organ development, B and T cell function, and the pathogenesis of autoimmune diseases and cancers.[1][2] At the apex of this less-trodden path stands a single, indispensable kinase: NF-κB Inducing Kinase, or NIK.

This guide provides a deep dive into the molecular function of NIK. We will move beyond surface-level descriptions to explore the structural and regulatory nuances that define its role as the central gatekeeper of non-canonical NF-κB activation. Crucially, we will illuminate how the function of NIK can be dissected and validated using specific pharmacological tools, with a focus on the highly selective small molecule inhibitor, NIK SMI1. This molecule has proven invaluable in confirming genetic findings and exploring the therapeutic potential of NIK inhibition in disease models.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of NIK biology and the experimental frameworks required to investigate it.

Part 1: The Molecular Architecture and Regulation of NIK

NIK, also known as Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14), is a serine/threonine kinase whose activity is almost exclusively controlled at the level of protein stability.[5][6] In unstimulated cells, NIK is virtually absent, a state maintained by a dynamic process of continuous synthesis followed by immediate proteasomal degradation.[3] This tight regulation ensures that the non-canonical pathway remains off in the absence of specific stimuli.

Domain Structure: A Blueprint for Function

The 947-amino acid human NIK protein is organized into several key functional domains that dictate its interactions and catalytic activity.[5][7][8]

-

N-Terminal TRAF3-Binding Domain: This region is essential for NIK's regulation. It mediates the interaction with TNF Receptor-Associated Factor 3 (TRAF3), tethering NIK to a destruction complex.[8]

-

Negative Regulatory Domain (NRD): This domain contributes to the suppression of NIK activity in its full-length, unstimulated state.[7]

-

Serine/Threonine Kinase Domain: This central catalytic domain is responsible for phosphorylating its direct downstream target, IκB Kinase α (IKKα). Structural studies reveal that this domain can adopt a constitutively active conformation, underscoring the importance of its regulation by protein degradation.[7][9]

-

C-Terminal Interaction Domain: This region is responsible for binding to substrates, including IKKα and the NF-κB2 precursor protein, p100.[3][8] The spontaneous mutation in this domain in alymphoplasia (aly/aly) mice abrogates IKKα binding and phenocopies a full NIK knockout.[3]

The NIK Destruction Complex: A Guardian Against Aberrant Activation

In the basal state, newly synthesized NIK is immediately captured by a multi-protein E3 ubiquitin ligase complex. This complex consists of TRAF2, TRAF3, and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2).[3][5] Within this complex, cIAP proteins ubiquitinate NIK, targeting it for continuous degradation by the proteasome. This mechanism maintains extremely low intracellular concentrations of NIK, effectively silencing the non-canonical pathway.[10]

Signal-Induced Activation: Releasing the Brake

The non-canonical pathway is triggered by a specific subset of TNF receptor superfamily members, including the B-cell activating factor receptor (BAFF-R), CD40, and the lymphotoxin β receptor (LTβR).[2][3] Ligand binding to these receptors initiates a signaling cascade that converges on the NIK destruction complex. The activated receptor recruits TRAF2, leading to the ubiquitination and degradation of TRAF3.[10] The removal of TRAF3, the key scaffold holding NIK, destabilizes the destruction complex. This allows newly synthesized NIK to escape degradation and accumulate in the cytoplasm, representing the critical, rate-limiting step in pathway activation.[3][10]

Accumulated NIK then acts as both a kinase and a scaffold. It phosphorylates and activates IKKα homodimers.[11][12] The activated NIK-IKKα complex then specifically phosphorylates the C-terminal region of the p100 protein (NFKB2).[11] This phosphorylation event creates a binding site for the β-TrCP ubiquitin ligase, which leads to the ubiquitination and subsequent proteasomal processing of p100. This is not a full degradation; rather, the C-terminal inhibitory domain is cleaved off, generating the mature p52 subunit. The newly formed p52 protein then dimerizes with RelB, translocates to the nucleus, and activates the transcription of target genes.[1][10]

Diagram 1: The Non-Canonical NF-κB Signaling Pathway. In the resting state, NIK is targeted for degradation. Receptor ligation leads to TRAF3 degradation, allowing NIK to accumulate and activate IKKα, which processes p100 to p52, leading to nuclear translocation of p52-RelB and gene activation.

Part 2: NIK's Pivotal Functions in the Immune System

Genetic studies, particularly using the aly/aly mouse model and conditional knockouts, have unequivocally established NIK as a master regulator of adaptive immunity.[3][13] Its influence spans the development of lymphoid structures and the function of multiple immune cell lineages.

B Lymphocyte Development, Survival, and Activation

NIK is absolutely essential for B cell biology. The non-canonical pathway, driven by BAFF-R signaling, is critical for the maturation and survival of peripheral B cells.[3]

-

Maturation and Survival: NIK-deficient mice show a severe reduction in mature B cell populations, a phenotype that mimics that of BAFF or BAFF-R knockout mice.[3] This demonstrates NIK's indispensable role downstream of this survival signal.

-

Activation: CD40 signaling in B cells, which is crucial for germinal center formation, class-switch recombination, and affinity maturation, is dependent on NIK.[14] Inhibition of NIK impairs B cell activation in response to CD40 ligation.[14]

T Lymphocyte Function and Immune Tolerance

While T cell development is superficially normal in NIK-deficient mice, their function is significantly impaired.[15]

-

T Helper Cell Differentiation: NIK signaling is involved in the differentiation of T helper type 1 (Th1) and Th17 cells.[3]

-

Memory T Cell Response: Studies using mixed bone marrow chimeras have revealed a cell-intrinsic requirement for NIK in the generation of both CD4+ and CD8+ memory T cells following a viral infection.[15]

-

Prevention of Autoimmunity: T-cell-specific NIK knockout mice are resistant to the development of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[3] Conversely, global NIK deficiency can lead to a complex autoimmune and immunodeficient state, partly due to defects in thymic architecture and central tolerance.[16][17]

Dendritic Cell and Macrophage Function

NIK's role extends to antigen-presenting cells (APCs), bridging innate and adaptive immunity.

-

Dendritic Cell (DC) Cross-Priming: NIK signaling in DCs is required for the cross-priming of CD8+ T cells, a critical process for initiating cytotoxic T lymphocyte responses against tumors and virally infected cells.[11]

-

Macrophage Regulation: The absence of certain macrophage populations, such as CD169+ macrophages, has been observed in NIK-deficient mice, correlating with reduced immune activation in response to viral infections.[3]

Part 3: NIK as a Therapeutic Target in Human Disease

The central role of NIK in driving lymphocyte survival and activation makes its dysregulation a key factor in several diseases. This positions NIK as a promising, or "druggable," target for therapeutic intervention.[5][6]

| Disease Category | Pathological Role of NIK | Therapeutic Rationale |

| Autoimmunity (e.g., SLE) | Overactivation of the NIK pathway via BAFF and CD40 signaling enhances B cell survival and autoantibody production.[4] | Inhibition of NIK can break the B cell survival cycle, reducing autoantibody levels and inflammation.[3][4] |

| B-Cell Malignancies | Constitutive activation of NIK is found in Hodgkin lymphoma, multiple myeloma, and mantle cell lymphoma, promoting cancer cell survival.[3][5] | NIK inhibitors can induce apoptosis in malignant B cells that are dependent on non-canonical NF-κB signaling. |

| Immunodeficiency | Loss-of-function mutations in the MAP3K14 gene lead to severe immune defects, characterized by a lack of lymph nodes and impaired B cell function.[3] | Not a target for inhibition; these conditions highlight NIK's essential physiological role. |

Part 4: Methodologies for Interrogating NIK Function

A multi-faceted approach is required to fully understand NIK's role in a given biological context. This involves genetic models, biochemical assays, and, increasingly, selective pharmacological inhibitors.

Genetic Models: The Foundation of NIK Biology

-

Alymphoplasia (aly/aly) Mice: These mice carry a spontaneous point mutation in the C-terminus of NIK, preventing its interaction with IKKα. They lack lymph nodes and Peyer's patches and have disorganized spleen architecture, providing the first definitive evidence of NIK's role in lymphoid organogenesis.[3]

-

Conditional Knockout Mice: Generating mice with NIK deleted in specific cell types (e.g., T-cell-specific or DC-specific knockouts) has been crucial for dissecting its cell-intrinsic roles, separating them from the broader effects of lymphoid disorganization.[3][11][16]

Pharmacological Inhibition: Probing NIK with NIK SMI1

The development of potent and selective small molecule inhibitors has revolutionized the study of kinases. NIK SMI1 is a well-characterized, ATP-competitive inhibitor that has demonstrated high selectivity for NIK and a favorable pharmacokinetic profile for in vivo studies.[4][18] It serves as an invaluable tool for validating genetic findings and assessing the acute consequences of NIK blockade.

Quantitative Data for NIK SMI1

| Assay | Measurement | Value |

|---|---|---|

| Luciferase Reporter Assay | IC₅₀ | 34 ± 6 nM |

| p52 Nuclear Translocation | IC₅₀ | 70 nM |

| In Vitro B Cell Survival (BAFF-induced) | IC₅₀ | 373 ± 64 nM |

Data compiled from MedchemExpress and Brightbill et al. (2018)[14][19]

Experimental Protocol 1: Western Blot Analysis of p100/p52 Processing

This protocol provides a direct biochemical readout of non-canonical NF-κB pathway activity. Inhibition of NIK should prevent the processing of p100 into p52.

Causality: NIK-dependent activation of IKKα is the sole trigger for p100 phosphorylation and subsequent processing. Therefore, a reduction in the p52/p100 ratio is a direct and reliable indicator of NIK inhibition.

Methodology:

-

Cell Culture and Stimulation: Plate primary B cells or a suitable cell line (e.g., Ramos B cells) at 1x10⁶ cells/mL.

-

Inhibitor Pre-treatment: Pre-treat cells with a dose range of NIK SMI1 (e.g., 10 nM to 1 µM) or DMSO (vehicle control) for 1 hour.

-

Stimulation: Add a stimulating ligand such as soluble BAFF (200 ng/mL) or an activating anti-CD40 antibody (1 µg/mL). A non-stimulated control should be included. Incubate for 24-48 hours.

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load 20-30 µg of protein per lane onto an 8% or 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against NF-κB2 (which detects both p100 and p52) overnight at 4°C.

-

Incubate with a loading control antibody (e.g., β-actin or GAPDH).

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop with an ECL substrate and image the blot.

-

-

Analysis: Quantify the band intensities for p100 and p52. A successful inhibition will show a dose-dependent decrease in the p52 band and a corresponding stabilization of the p100 band compared to the stimulated vehicle control.

Experimental Protocol 2: In Vitro B Cell Survival Assay

This functional assay assesses the physiological consequence of NIK inhibition on primary B cells, which depend on BAFF-R signaling for survival.

Causality: BAFF-induced survival signals are transduced through the non-canonical NF-κB pathway. Pharmacological blockade of NIK with SMI1 should abrogate this pro-survival signal, leading to apoptosis.

Methodology:

-

B Cell Isolation: Isolate B cells from the spleens of mice using a negative selection magnetic bead kit to achieve high purity.

-

Cell Culture: Plate the purified B cells in 96-well plates at 2x10⁵ cells per well in complete RPMI-1640 medium.

-

Treatment: Add a dose range of NIK SMI1 (e.g., 100 nM to 5 µM) or DMSO vehicle control.

-

Stimulation: Immediately add a suboptimal concentration of BAFF (e.g., 1-10 ng/mL) to all wells except the unstimulated control.

-

Incubation: Culture the cells for 48-72 hours.

-

Viability Staining and Flow Cytometry:

-

Harvest the cells and transfer them to FACS tubes.

-

Stain with a viability dye (e.g., Annexin V) and a dead cell marker (e.g., 7-AAD or Propidium Iodide).

-

Acquire data on a flow cytometer.

-

-

Analysis: Gate on the B cell population. Determine the percentage of live cells (Annexin V-negative, 7-AAD-negative). NIK SMI1 should cause a dose-dependent reduction in the percentage of live B cells compared to the BAFF-stimulated vehicle control.[14][20]

Sources

- 1. NF-κB inducing kinase: a key regulator in the immune system and in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. serenellagrado.it [serenellagrado.it]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. The Druggable Target Potential of NF-κB-Inducing Kinase (NIK) in Cancer | MDPI [mdpi.com]

- 6. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure of the Nuclear Factor κB-inducing Kinase (NIK) Kinase Domain Reveals a Constitutively Active Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure of the nuclear factor κB-inducing kinase (NIK) kinase domain reveals a constitutively active conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. experts.umn.edu [experts.umn.edu]

- 14. researchgate.net [researchgate.net]

- 15. A cell-intrinsic requirement for NF-κB-inducing kinase (NIK) in CD4 and CD8 T cell memory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. NF-κB-inducing kinase (NIK) prevents the development of hypereosinophilic syndrome (HES)-like disease in mice independent of IKKα activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

exploratory studies of Nik smi1 in inflammatory models

An In-depth Technical Guide to Exploratory Studies of NF-κB-Inducing Kinase (NIK) in Inflammatory Models

Authored by: A Senior Application Scientist

Abstract

The non-canonical NF-κB signaling pathway, orchestrated by the central kinase NF-κB-Inducing Kinase (NIK), has emerged as a critical regulator of chronic inflammation and autoimmune diseases. Unlike the ubiquitously expressed canonical pathway, the non-canonical pathway is tightly regulated, primarily through the control of NIK protein stability. Dysregulation of NIK is implicated in the pathophysiology of numerous inflammatory conditions, making it a compelling target for therapeutic intervention. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust exploratory studies on NIK's role in various inflammatory models. We will delve into the molecular intricacies of NIK-mediated signaling, present detailed protocols for key in vitro and in vivo experiments, and offer insights into the interpretation of data, all grounded in established scientific literature.

The Central Role of NIK in Non-Canonical NF-κB Signaling

NF-κB-Inducing Kinase (NIK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14), is the apical kinase in the non-canonical NF-κB pathway. In resting cells, NIK is continuously synthesized but is targeted for proteasomal degradation by a complex consisting of TRAF2, TRAF3, and cIAP1/2. This ensures that NIK levels remain exceedingly low, keeping the non-canonical pathway inactive.

Upon stimulation by a specific subset of Tumor Necrosis Factor (TNF) superfamily ligands, such as BAFF, CD40L, and RANKL, the TRAF complex is recruited to the receptor, leading to the degradation of TRAF3 and the stabilization of NIK. Accumulated NIK then phosphorylates and activates IκB Kinase α (IKKα), which in turn phosphorylates the NF-κB2 precursor protein p100. This phosphorylation event leads to the processing of p100 into its mature p52 subunit, which then dimerizes with RelB. The p52/RelB heterodimer translocates to the nucleus to regulate the expression of genes involved in secondary lymphoid organ development, B-cell maturation, and the propagation of chronic inflammation.

Caption: The Non-Canonical NF-κB Signaling Pathway mediated by NIK.

Designing Exploratory Studies: A Multi-pronged Approach

A robust exploratory study of NIK in inflammatory models requires a combination of in vitro and in vivo approaches to elucidate its role in cellular signaling, gene expression, and disease pathogenesis.

In Vitro Models: Mechanistic Insights

In vitro systems are indispensable for dissecting the molecular mechanisms of NIK signaling. The choice of cell line is critical and should be guided by the specific inflammatory context under investigation.

Recommended Cell Lines:

| Cell Line | Cell Type | Rationale for Use | Key Stimuli |

| B-lymphocytes | B-cell | Endogenously express components of the non-canonical pathway; relevant for autoimmune diseases like rheumatoid arthritis and lupus. | BAFF, anti-CD40 |

| THP-1 | Monocytic | Can be differentiated into macrophage-like cells; useful for studying innate immune responses. | LPS (for canonical), CD40L |

| Fibroblast-like synoviocytes (FLS) | Stromal | Key effector cells in the rheumatoid arthritis synovium. | TNF-α, CD40L |

Experimental Workflow for In Vitro Studies

Caption: A generalized workflow for in vitro exploratory studies of NIK.

Protocol: Western Blot for p100/p52 Processing

-

Cell Lysis: Lyse stimulated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against NF-κB2 (p100/p52).

-

Washing: Wash the membrane 3 times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Models: Pathophysiological Relevance

Animal models are crucial for understanding the contribution of NIK to inflammatory disease pathogenesis in a complex biological system.

Recommended In Vivo Models:

| Model | Disease Relevance | Rationale for NIK Study |

| Collagen-Induced Arthritis (CIA) in mice | Rheumatoid Arthritis | The non-canonical pathway is implicated in the development of tertiary lymphoid structures and synovial inflammation. |

| Experimental Autoimmune Encephalomyelitis (EAE) in mice | Multiple Sclerosis | NIK signaling in dendritic cells and B cells is important for T-cell activation and disease progression. |

| Systemic Lupus Erythematosus (SLE) models (e.g., MRL/lpr mice) | Lupus | Overactive B-cell survival and autoantibody production are hallmarks of SLE and are driven by BAFF-R signaling. |

Protocol: Collagen-Induced Arthritis (CIA) Model

-

Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail of DBA/1 mice.

-

Booster: On day 21, provide a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

Monitoring: Monitor mice daily for signs of arthritis, including paw swelling and redness. Score disease severity using a standardized clinical scoring system (e.g., 0-4 scale per paw).

-

Pharmacological Intervention: Administer a NIK inhibitor or vehicle control prophylactically (starting at day 0) or therapeutically (starting after disease onset).

-

Endpoint Analysis: At the study endpoint (typically day 35-42), collect paws for histology (H&E staining for inflammation, Safranin O for cartilage damage) and serum for cytokine and antibody analysis.

Data Interpretation and Validation

A key aspect of trustworthy research is the self-validating nature of the experimental design.

-

Correlation of In Vitro and In Vivo Data: A NIK inhibitor that effectively blocks p52 processing in vitro should also ameliorate disease in a relevant in vivo model.

-

Target Engagement: In vivo studies should, where possible, include analysis of target tissues to confirm that the pharmacological agent is hitting its target (e.g., reduced p52 levels in the synovium of treated mice in the CIA model).

-

Genetic Validation: The phenotype of a NIK knockout or a kinase-dead NIK knock-in mouse model can provide the highest level of validation for the role of NIK in a particular disease model. For example, aly/aly mice, which have a loss-of-function mutation in NIK, are resistant to CIA.

Conclusion

Exploratory studies of NIK in inflammatory models offer a promising avenue for the discovery of novel therapeutics. A logical and multi-faceted approach, combining mechanistic in vitro studies with pathophysiologically relevant in vivo models, is essential for success. By carefully selecting models, meticulously executing protocols, and critically interpreting data, researchers can significantly advance our understanding of NIK's role in inflammatory disease and pave the way for the development of next-generation therapies.

References

-

Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545–558. [Link]

-

Zarnegar, B. J., Wang, Y., Mahoney, D. J., Dempsey, P. W., Cheung, H. H., He, J., ... & Cheng, G. (2008). Noncanonical NF-κB activation requires coordinated assembly of a regulatory complex of the adaptors cIAP1, cIAP2, TRAF2, and TRAF3 and the kinase NIK. Nature immunology, 9(12), 1371-1378. [Link]

-

Fukuda, A., Takaesu, G., Hori, T., Sakagami, H., Iwakura, Y., Yoshimura, A., ... & Inoue, J. I. (2003). The role of NF-κB-inducing kinase in T-cell-dependent B-cell activation. Journal of Biological Chemistry, 278(18), 16049-16055. [Link]

The Central Role of NIK in NF-κB2/p100 Processing: A Technical Guide for Researchers

Abstract

The non-canonical NF-κB pathway is a critical signaling cascade regulating diverse biological processes, from lymphoid organogenesis to B-cell maturation and survival.[1] Dysregulation of this pathway is implicated in numerous pathologies, including lymphoid malignancies and autoimmune diseases.[1][2] A pivotal control point in this pathway is the tightly regulated processing of the NF-κB2 precursor protein, p100, to its active form, p52. This event is orchestrated by the NF-κB Inducing Kinase (NIK). This guide provides an in-depth examination of the molecular mechanisms governing NIK-mediated p52 generation, offers detailed protocols for its experimental interrogation, and discusses the therapeutic potential of targeting this axis.

Introduction: The Non-Canonical NF-κB Pathway

The NF-κB family of transcription factors comprises two major signaling pathways: canonical and non-canonical. While the canonical pathway provides rapid and transient responses to a wide array of stimuli, the non-canonical pathway is activated by a specific subset of ligands from the TNF receptor superfamily, such as BAFF, CD40L, and LTβR.[1][3] This pathway is characterized by its slower, more persistent signaling kinetics, which rely on de novo protein synthesis.[4][5]

The core components of the non-canonical pathway are the kinase NIK, the downstream kinase IKKα (Inhibitor of κB Kinase alpha), and the NF-κB precursor protein p100, which sequesters the RelB transcription factor in the cytoplasm of resting cells.[1][6] Activation of the pathway culminates in the processing of p100 to the p52 subunit, leading to the formation and nuclear translocation of transcriptionally active p52/RelB heterodimers.[3] This guide focuses on the central, indispensable role of NIK in initiating this cascade.

The Molecular Mechanism: How NIK Drives p100 Processing

The processing of p100 is the rate-limiting step of the non-canonical pathway and is entirely dependent on the cellular abundance and activity of NIK.

The NIK "Destruction Complex": A Brake on the Pathway

In unstimulated cells, NIK is maintained at exceedingly low levels through continuous proteasomal degradation.[7][8] This is orchestrated by a multi-protein E3 ubiquitin ligase complex consisting of TRAF2, TRAF3, and cIAP1/2.[7][9] TRAF3 acts as an adaptor, binding NIK and bringing it to the cIAP proteins, which catalyze its K48-linked polyubiquitination, marking it for destruction by the proteasome.[5][8] This constant removal of NIK serves as a powerful brake, preventing spurious activation of the pathway.

Signal-Induced NIK Stabilization

Upon receptor ligation by ligands like BAFF or LTβ, the brake is released. Receptor engagement recruits the TRAF/cIAP complex.[10] This leads to the ubiquitination and degradation of TRAF3 itself, thereby liberating NIK from its destruction complex.[8][10] The newly synthesized NIK protein is now stable and can accumulate in the cytoplasm, serving as the apical kinase to initiate downstream signaling.[4][8][9]

The NIK-IKKα-p100 Signaling Axis

Accumulated NIK has two critical, distinct functions in driving p100 processing:

-

Activation of IKKα: NIK directly phosphorylates and activates IKKα.[1][5][11]

-

Scaffolding and Recruitment: NIK acts as a docking protein, recruiting the activated IKKα to the p100 substrate.[12] This scaffolding function is crucial; overexpression of IKKα alone is insufficient to induce p100 processing without the presence of NIK to bridge the interaction.[12]

Once recruited, the activated IKKα phosphorylates p100 at specific C-terminal serine residues (primarily Ser866 and Ser870).[1][12][13] This phosphorylation event creates a binding site, or phosphodegron, for the SCF/β-TrCP E3 ubiquitin ligase.[12][13] β-TrCP then mediates the K48-linked polyubiquitination of p100.[12]

Proteasomal Processing: From Inhibitor to Activator

Unlike the complete degradation seen in the canonical pathway, the ubiquitinated C-terminal inhibitory domain of p100 is selectively degraded by the 26S proteasome.[12][14] This partial proteolysis, termed "processing," yields the 52 kDa subunit, p52. The newly generated p52, now free from its inhibitory domain, dimerizes with its partner RelB, and the active p52/RelB complex translocates to the nucleus to regulate the transcription of target genes essential for immune cell function and development.[3][6]

Caption: NIK-Mediated Non-Canonical NF-κB Signaling Pathway.

Experimental Methodologies for Assaying NIK-Mediated p52 Processing

Validating the activation of the non-canonical NF-κB pathway requires a multi-faceted approach. Here, we detail core, field-proven protocols.

Western Blotting: The Gold Standard for Detecting p100/p52

This is the most direct method to visualize the conversion of p100 to p52.[15] A shift in the p100/p52 ratio is a hallmark of pathway activation.[4]

Causality and Rationale: The antibody used targets an epitope in the N-terminal region common to both p100 and p52. A decrease in the ~100 kDa band and a concurrent increase in the ~52 kDa band provides quantitative evidence of processing. Including an antibody for NIK is critical; an increase in NIK protein levels should precede or coincide with p100 processing. A loading control (e.g., GAPDH, β-Actin) is essential for data normalization.

Detailed Protocol:

-

Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Inhibitors are critical to prevent post-lysis degradation and dephosphorylation, preserving the in-vivo state of the proteins.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay. Rationale: Ensures equal loading of protein across all samples for accurate comparison.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto an 8-10% polyacrylamide gel. Rationale: This gel percentage provides optimal separation for the 50-100 kDa range.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Rationale: Blocking prevents non-specific antibody binding, reducing background noise.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-NF-κB2, anti-NIK, anti-GAPDH).

-

Washing: Wash the membrane 3x for 10 minutes each with TBST. Rationale: Removes unbound primary antibody.

-